4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C7H7NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid typically involves the esterification of pyrrole-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of alternative catalysts and solvents may be explored to optimize the process.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: 4-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
4-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylic acid: Lacks the methoxycarbonyl group, making it less hydrophobic.
4-(Methoxycarbonyl)benzoic acid: Contains a benzene ring instead of a pyrrole ring, leading to different electronic properties.
4-(Methoxycarbonyl)phenylboronic acid: Contains a boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.
Uniqueness
4-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a pyrrole ring and a methoxycarbonyl group. This structure imparts specific electronic and steric properties, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
5910-06-5 |
---|---|
Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.1 |
Purity |
95 |
Origin of Product |
United States |
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